N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride

Descripción general

Descripción

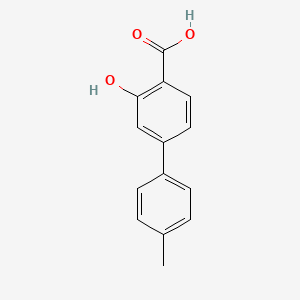

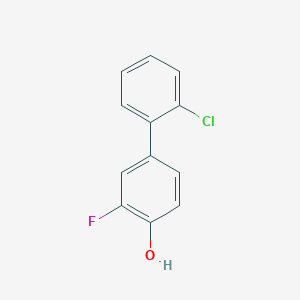

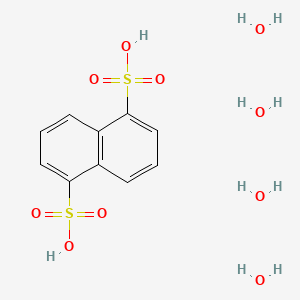

“N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride” is a chemical compound with the empirical formula C7H13Cl2N3 and a molecular weight of 210.10 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride” can be represented by the SMILES stringCNC(C)C1=CC=NC=N1.[H]Cl.[H]Cl . This indicates that the compound contains a pyrimidine ring with a methyl group and a methylamino group attached to it, along with two chloride ions. Physical And Chemical Properties Analysis

“N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride” is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Process Research

N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride is used as an intermediate in the synthesis of various compounds. For example, Guo Lei-ming (2012) explored the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate in synthetic anticancer drug dasatinib, which involves a process starting from acetamidine hydrochloride (Guo Lei-ming, 2012).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes with various ligands, including those related to N-methyl-1-(2-methylpyrimidin-4-yl)methanamine, have been synthesized and studied for their photocytotoxic properties and cellular imaging capabilities. Basu et al. (2014) examined these complexes, highlighting their potential in photodynamic therapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Bone Formation and Wnt Beta-Catenin Signaling

Pelletier et al. (2009) identified a compound with a 2-aminopyrimidine template, closely related to N-methyl-1-(2-methylpyrimidin-4-yl)methanamine, which targeted the Wnt beta-catenin cellular messaging system. This compound showed potential in increasing trabecular bone formation in rats (Pelletier et al., 2009).

Molecular Structures and Pharmaceutical Applications

Richter et al. (2023) reported on the crystal and molecular structures of a compound related to N-methyl-1-(2-methylpyrimidin-4-yl)methanamine, showcasing its relevance in the synthesis of antitubercular agents (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H301 (Toxic if swallowed) and H318 (Causes serious eye damage). The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

N-methyl-1-(2-methylpyrimidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6-9-4-3-7(10-6)5-8-2/h3-4,8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEUDFJDNAHJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

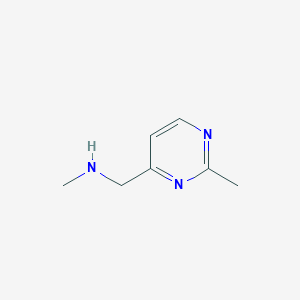

CC1=NC=CC(=N1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)